Salazodine is a naturally occurring alkaloid found in various plants, including Solanum lycopersicum (tomato) and Solanum tuberosum (potato) []. It has gained significant interest in the scientific community due to its diverse range of potential applications, particularly in the field of medicine.
Studies have shown that salazodine exhibits antibacterial activity against various gram-positive and gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. The mechanism of this antibacterial activity is still being elucidated, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of protein synthesis [].
Salazodine has also demonstrated promising anticancer properties in pre-clinical studies. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, and colon cancer [, ]. Additionally, salazodine may inhibit the proliferation and migration of cancer cells [].
Salazodine, also known as sulfasalazine, is a compound primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease, as well as rheumatoid arthritis. It is classified as a sulfonamide and is a prodrug that gets metabolized in the colon to yield its active components: sulfapyridine and mesalazine (5-aminosalicylic acid). The chemical formula for Salazodine is , with a molar mass of approximately 398.39 g/mol. The compound features an azo linkage that connects the two active components, which allows for targeted delivery to the colon where it exerts its therapeutic effects .
The synthesis of Salazodine involves several steps:
Salazodine has various applications:
Salazodine can interact with several other medications:
Salazodine has several similar compounds that share therapeutic uses but differ in their chemical structures and mechanisms of action:
| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| Mesalazine | C₇H₇N₃O₃ | Anti-inflammatory via local action | Primarily acts in the colon without systemic effects |
| Sulfapyridine | C₁₁H₁₃N₃O₂S | Anti-inflammatory and antibacterial | More systemic absorption compared to Salazodine |
| Olsalazine | C₁₄H₁₁N₃O₅S | Local anti-inflammatory | Less common; used specifically for ulcerative colitis |
| Balsalazide | C₁₄H₁₁N₃O₅S | Prodrug that releases mesalazine | Designed for improved delivery to the colon |
Salazodine's uniqueness lies in its dual-action mechanism through both sulfapyridine and mesalazine, allowing for localized treatment while minimizing systemic side effects typically associated with other non-steroidal anti-inflammatory drugs .
Salazodine, systematically known as 2-hydroxy-5-[[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]diazenyl]benzoic acid, is a complex organic compound that has garnered significant attention in pharmaceutical research. The compound is registered under the Chemical Abstracts Service number 22933-72-8 and carries the unique ingredient identifier 4L219Q1D16 in regulatory databases. Alternative nomenclature for this compound includes Salazopyridazine, reflecting its structural relationship to pyridazine derivatives.
The International Union of Pure and Applied Chemistry name for Salazodine emphasizes its structural complexity, incorporating multiple functional groups including hydroxyl, carboxyl, sulfonamide, and azo linkages. This systematic naming convention reflects the compound's intricate molecular architecture, which contributes to its distinctive pharmacological properties. The compound also appears in various chemical databases under synonymous designations such as 5-[[p-[(6-Methoxy-3-pyridazinyl)sulfamoyl]phenyl]azo]salicylic acid, highlighting the presence of the salicylic acid moiety within its structure.
Chemical identification databases consistently recognize Salazodine through multiple identifier systems, including the ChEMBL identifier CHEMBL2105427 and the National Cancer Institute Thesaurus Code C72980. These standardized identification systems facilitate accurate referencing and cross-database searches, ensuring consistent recognition of the compound across different research platforms and regulatory frameworks.
| Property | Value |
|---|---|
| IUPAC Name | 2-Hydroxy-5-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid |
| Molecular Formula | C18H15N5O6S |
| Molecular Weight (g/mol) | 429.41 |
| CAS Registry Number | 22933-72-8 |
| InChI Key | YFUATOCFMCWUEH-FMQUCBEESA-N |
| Physical State | Solid |
| Color | Yellow to orange |
| Density (g/cm³) | 1.54 (predicted) |
| Boiling Point (°C) | 764.1 ± 70.0 (predicted) |
| Solubility in DMSO (mg/mL) | 125 (291.10 mM with ultrasonic) |
| Storage Temperature (°C) | -20 |
| pKa | 2.70 ± 0.10 (predicted) |
| Stereochemistry | Achiral |
Salazodine belongs to the sulfonamide antibiotic class and is classified as an azo compound with heterocyclic substitution [1] [2] [19]. The compound exhibits a complex molecular architecture characterized by multiple functional groups including carboxylic acid, hydroxyl, azo, sulfonamide, and methoxy moieties [19] [20]. The structural framework consists of a pyridazine ring system, a salicylic acid core, and an azo bridge connecting these components [1] [20].
| Classification Level | Description |
|---|---|
| Drug Class | Sulfonamide antibiotic |
| Chemical Family | Azo compound with heterocyclic substitution |
| Functional Groups | Carboxylic acid, hydroxyl, azo, sulfonamide, methoxy |
| Structural Features | Pyridazine ring, salicylic acid core, azo bridge |
| Stereochemistry | Achiral molecule with E/Z centers |
| Molecular Topology | Conjugated aromatic system with electron-withdrawing groups |
| Pharmacological Category | Antibacterial agent with anti-inflammatory properties |
| Therapeutic Classification | Investigational compound for inflammatory bowel diseases |
The nomenclature of salazodine reflects its structural complexity, with systematic names including 5-[[p-[(6-Methoxy-3-pyridazinyl)sulfamoyl]phenyl]azo]salicylic acid and various alternative designations such as salazopyridazine [1] [19]. The compound is characterized by its achiral nature with defined E/Z centers, indicating the presence of geometric isomerism around the azo bond [4].
The pyridazine heterocycle in salazodine confers unique physicochemical properties, including weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity [29]. These characteristics contribute to distinct molecular recognition properties and potential advantages in drug-target interactions compared to other heterocyclic systems [29].
Salazodine holds particular significance in medicinal chemistry research as an example of rational drug design applied to the sulfonamide pharmacophore [2] [34]. The compound represents an important case study in the systematic modification of established therapeutic agents to achieve improved pharmacological profiles [34].
The medicinal chemistry significance of salazodine is multifaceted, encompassing several key research domains. First, the compound serves as a prototype for structure-activity relationship studies within the azo-sulfonamide class [34]. The incorporation of the 6-methoxy-3-pyridazinyl moiety in place of the traditional 2-pyridinyl group found in sulfasalazine demonstrates the potential for heterocyclic modifications to influence biological activity [1] [2].
Research investigations have demonstrated that salazodine functions through bacterial enzyme reduction mechanisms in the colonic environment [2]. This mechanism aligns with the established paradigm of azo-reduction by intestinal bacteria, leading to the release of active metabolites [33]. The compound's antibacterial properties against ulcerative colitis represent a targeted therapeutic approach that leverages site-specific drug activation [2].
The compound has contributed to the understanding of pyridazine-containing pharmaceuticals in drug discovery [29]. The pyridazine ring system in salazodine exhibits unique physicochemical properties that distinguish it from other azine derivatives, including low cytochrome P450 inhibitory effects and potential to reduce interaction with cardiac human ether-a-go-go-related gene potassium channels [29]. These properties add value in drug discovery and development processes [29].
Salazodine has also served as a research tool for investigating colon-targeting drug delivery systems [15]. Studies utilizing solid lipid nanoparticle formulations of related compounds have demonstrated the potential for enhanced bioavailability and controlled release profiles [15]. The compound's structural features make it suitable for prodrug approaches designed to achieve selective colonic drug release [36].
The research significance extends to comparative pharmacology studies, where salazodine has been evaluated alongside other sulfasalazine analogs including ipsalazide and balsalazide [38]. These comparative investigations have contributed to the understanding of how structural modifications influence therapeutic efficacy and toxicity profiles within the sulfonamide class [38].
| Property | Salazodine | Sulfasalazine |
|---|---|---|
| IUPAC Name | 2-Hydroxy-5-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid | 2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |
| Molecular Formula | C18H15N5O6S | C18H14N4O5S |
| Molecular Weight (g/mol) | 429.41 | 398.39 |
| Heterocyclic Ring | 6-Methoxy-3-pyridazinyl | 2-Pyridinyl |
| Azo Linkage | Present | Present |
| Sulfonamide Group | Present | Present |
| Salicylic Acid Moiety | Present | Present |
| Development Status | Phase 2 (discontinued) | FDA approved (1950) |
| Primary Application | Antibacterial agent for ulcerative colitis | Anti-inflammatory for IBD and RA |
| Mechanism of Action | Bacterial enzyme reduction in colon | Releases 5-ASA and sulfapyridine in colon |
Salazodine shares fundamental structural similarities with sulfasalazine while incorporating distinct molecular modifications that differentiate its pharmacological profile [1] [8]. Both compounds belong to the sulfonamide class and utilize the azo linkage strategy for targeted colonic drug delivery [8] [14]. The core structural framework consists of a salicylic acid moiety connected via an azo bridge to a sulfonamide-substituted aromatic ring [8] [25].
The critical distinction between salazodine and sulfasalazine lies in the heterocyclic substituent attached to the sulfonamide nitrogen [1] [8]. Sulfasalazine incorporates a 2-pyridinyl group, while salazodine features a 6-methoxy-3-pyridazinyl moiety [1] [8]. This modification results in increased molecular weight and altered physicochemical properties, including different hydrogen bonding patterns and electronic distribution [1] [29].
Sulfasalazine, approved by the Food and Drug Administration in 1950, functions as a prodrug that undergoes bacterial cleavage in the colon to release 5-aminosalicylic acid and sulfapyridine as active metabolites [8] [14]. The mechanism involves approximately 90% of the administered dose reaching the colon, where intestinal bacteria metabolize the compound through azo bond reduction [8] [14]. This established mechanism provided the foundation for developing related compounds, including salazodine [2] [8].
The relationship between salazodine and other sulfonamide compounds extends beyond sulfasalazine to include various analogs developed for similar therapeutic applications [38]. Notable related compounds include balsalazide and ipsalazide, which represent alternative approaches to delivering 5-aminosalicylic acid while minimizing the toxicity associated with sulfapyridine release [38]. These compounds demonstrate the broader strategy of modifying the carrier moiety while maintaining the core therapeutic concept [38].
Salazodine's position within the sulfonamide family reflects the evolution of structure-activity relationship understanding in this class [34]. The compound represents an attempt to optimize therapeutic efficacy while potentially reducing adverse effects through heterocyclic modification [2] [34]. Research has shown that structural modifications to the sulfonamide pharmacophore can significantly influence antibacterial activity, selectivity, and pharmacokinetic properties [34] [39].
The developmental trajectory of salazodine illustrates the challenges inherent in translating structural modifications into clinical success [2] [3]. While the compound demonstrated promising preclinical activity and advanced to Phase 2 clinical trials, current information indicates that development has been discontinued [2] [3]. This outcome reflects the complex relationship between molecular design and clinical efficacy that characterizes pharmaceutical development within the sulfonamide class [34].
Salazodine, systematically designated as 2-hydroxy-5-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid, represents a structurally complex heterocyclic compound bearing the Chemical Abstracts Service registry number 22933-72-8 [1]. The molecular architecture encompasses a sophisticated arrangement of aromatic systems interconnected through an azo linkage, incorporating multiple functional groups that contribute to its distinctive physicochemical profile [1] [2].
The molecular framework consists of three primary aromatic components: a salicylic acid moiety, a central para-disubstituted benzene ring, and a 6-methoxy-3-pyridazinyl heterocyclic system [1] [3]. These structural elements are unified through a central azo bridge (nitrogen-nitrogen double bond) that establishes extensive π-conjugation across the entire molecular skeleton . The compound exhibits achiral characteristics with defined geometric isomerism potential around the azo linkage, as indicated by the presence of one E/Z center [5] [6].
Salazodine manifests as a solid crystalline material exhibiting a characteristic yellow to orange coloration, which results from the extended conjugated system encompassing the azo chromophore [1] [2]. The compound adopts a powder form under standard conditions and demonstrates considerable thermal stability with a predicted boiling point of 764.1±70.0°C [1] [2] [3]. The predicted density of 1.54±0.1 g/cm³ reflects the compact molecular packing facilitated by intermolecular hydrogen bonding interactions [1] [2] [3].
Table 1: Comprehensive Physicochemical Properties of Salazodine
| Property | Value | Units | Reference |
|---|---|---|---|
| Chemical Abstracts Service Registry Number | 22933-72-8 | [1] | |
| International Union of Pure and Applied Chemistry Name | 2-Hydroxy-5-[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid | [1] [2] | |
| Molecular Formula | C₁₈H₁₅N₅O₆S | [1] [3] | |
| Molecular Weight | 429.41 | g/mol | [1] [3] [7] |
| Exact Mass | 429.074304 | Da | [7] |
| Physical Appearance | Solid | [2] | |
| Color | Yellow to orange | [1] [2] | |
| Physical State | Powder | [1] | |
| Boiling Point | 764.1±70.0 (Predicted) | °C | [1] [2] [3] |
| Density | 1.54±0.1 (Predicted) | g/cm³ | [1] [2] [3] |
| Predicted Acid Dissociation Constant (pKa) | 2.70±0.10 | [1] [3] | |
| Storage Temperature | Store at -20°C | °C | [1] |
| Solubility in Dimethyl Sulfoxide | 125 (ultrasonic required) | mg/mL | [1] |
| Solubility in Water | Insoluble | [8] [9] | |
| Flash Point | 379.5 | °C | [10] [3] |
| Vapor Pressure (at 25°C) | 8.54×10⁻²¹ | mmHg | [10] [3] |
| Refractive Index | 1.693 | [10] [3] | |
| Polar Surface Area | 171.81 | Ų | [10] |
| LogP | 4.259 | [10] |
The molecular formula C₁₈H₁₅N₅O₆S corresponds to a molecular weight of 429.41 g/mol, with an exact mass of 429.074304 Da [1] [3] [7]. The compound demonstrates a significant polar surface area of 171.81 Ų, substantially exceeding the threshold of 140 Ų typically associated with poor membrane permeability [10]. This elevated polar surface area reflects the presence of multiple hydrogen bond acceptor and donor sites, including nine hydrogen bond acceptor sites and three hydrogen bond donor sites .
The calculated logarithmic partition coefficient (LogP) of 4.259 indicates substantial lipophilicity, positioning the compound within a range that suggests moderate to high membrane permeability potential [10]. However, this lipophilic character must be evaluated in conjunction with the high polar surface area, which may limit passive diffusion across biological membranes [11].
Salazodine exhibits acidic characteristics with a predicted acid dissociation constant (pKa) of 2.70±0.10, primarily attributable to the carboxylic acid functionality within the salicylic acid moiety [1] [3]. This relatively low pKa value indicates that the compound exists predominantly in its ionized form under physiological pH conditions, significantly influencing its solubility characteristics and biological interactions [12].
The presence of multiple ionizable groups, including the carboxylic acid, phenolic hydroxyl, and sulfonamide nitrogen, contributes to complex pH-dependent behavior. These ionization properties directly impact the compound's solubility profile, with enhanced water solubility observed under alkaline conditions due to deprotonation of acidic functionalities [8] [13].
Salazodine demonstrates limited aqueous solubility, being essentially insoluble in water under neutral pH conditions [8] [9]. This hydrophobic behavior aligns with the compound's structural characteristics, particularly the extensive aromatic framework and the presence of lipophilic substituents. Enhanced solubility is achieved in dimethyl sulfoxide, reaching concentrations of 125 mg/mL with ultrasonic assistance [1].
The compound exhibits poor solubility in conventional organic solvents including ethanol, methanol, benzene, chloroform, and ether [8] [13]. However, significant solubility enhancement occurs in alkaline solutions, particularly in ammonium hydroxide (50 mg/mL in 1 M solution) and sodium hydroxide solutions, reflecting the ionizable nature of the carboxylic acid functionality [8].
The molecular architecture of Salazodine incorporates several critical functional groups that collectively determine its physicochemical behavior and potential biological activity. The central azo linkage (N=N) serves as the primary chromophoric unit, responsible for the compound's characteristic coloration and electronic properties . This azo bridge facilitates extensive π-conjugation across the molecular framework, contributing to the compound's photochemical properties and potential for geometric isomerism.
Table 2: Structural Features and Chemical Significance of Salazodine
| Structural Feature | Description | Count/Position | Chemical Significance |
|---|---|---|---|
| Azo Linkage (N=N) | Central azo bridge connecting aromatic systems | 1 (central bridge) | π-Conjugation, geometric isomerism potential |
| Sulfonamide Group (SO₂NH) | Sulfonamide linkage to pyridazine nitrogen | 1 (para-phenyl position) | Hydrogen bonding, basicity modulation |
| Carboxylic Acid Group (COOH) | Carboxyl functionality on salicylic acid moiety | 1 (C-2 of salicylic acid) | Acidity, hydrogen bonding, ionization |
| Hydroxyl Group (OH) | Phenolic hydroxyl group ortho to carboxylic acid | 1 (C-2 of salicylic acid) | Hydrogen bonding, chelation potential |
| Methoxy Group (OCH₃) | Methoxy substituent on pyridazine ring | 1 (C-6 of pyridazine) | Electron donation, steric effects |
| Pyridazine Ring | 6-Methoxy-3-pyridazinyl heterocyclic system | 1 (terminal heterocycle) | Aromatic character, nitrogen basicity |
| Benzene Ring - Salicylic Acid Moiety | Aromatic ring with hydroxyl and carboxyl substituents | 1 (terminal aromatic) | Acidity, hydrogen bonding pattern |
| Benzene Ring - Central Phenyl | Para-disubstituted benzene ring linking azo and sulfonamide | 1 (central aromatic) | Electronic communication between moieties |
The sulfonamide group (SO₂NH) represents another structurally significant component, positioned para to the azo linkage on the central benzene ring . This functionality contributes to the compound's hydrogen bonding capabilities and modulates the basicity of the adjacent nitrogen atoms through electron-withdrawing effects.
Salazodine exhibits potential for amide/imide tautomerism around the sulfonamide nitrogen, contributing to conformational flexibility and influencing hydrogen bonding patterns [14] [15]. Crystal structure analyses of related sulfasalazine compounds have revealed that both amide and imide tautomeric forms can exist in solid-state structures, with the specific form adopted depending on crystallization conditions and intermolecular interactions [14].
The molecule contains five rotatable bonds, providing significant conformational flexibility that influences both its solid-state packing and solution-phase behavior . This flexibility is particularly important for potential biological interactions, as it allows the molecule to adopt various conformations to optimize binding interactions with target proteins or receptors.
Multiple spectroscopic techniques have been employed for the comprehensive characterization of Salazodine, each providing specific insights into different aspects of its molecular structure and properties. These methodologies collectively enable complete structural elucidation and purity assessment.
Table 3: Spectroscopic Characterization Methods for Salazodine
| Analytical Technique | Key Spectroscopic Features | Typical Observations | Applications |
|---|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | Proton and carbon chemical shifts characteristic of aromatic systems | Aromatic proton signals, methoxy signal, exchangeable protons | Structural confirmation and purity assessment |
| Infrared Spectroscopy | Characteristic functional group absorption bands | N-H stretch, C=O stretch, S=O stretch, azo N=N vibrations | Functional group identification and solid-state characterization |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns | Molecular ion at m/z 429, characteristic fragment ions | Molecular weight determination and fragmentation analysis |
| Ultraviolet-Visible Spectroscopy | Extended conjugation absorption characteristics | Maximum absorption in visible region due to azo chromophore | Electronic transition studies and photochemical properties |
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectroscopy reveals distinct aromatic proton signals corresponding to the three aromatic ring systems, with specific coupling patterns indicative of substitution patterns [17]. The methoxy group appears as a characteristic singlet, while exchangeable protons from hydroxyl and sulfonamide functionalities provide additional structural information.
Carbon-13 nuclear magnetic resonance spectroscopy enables detailed analysis of the carbon framework, with chemical shifts characteristic of aromatic carbons, carbonyl carbon, and aliphatic carbons providing comprehensive structural validation [17]. The technique proves particularly valuable for confirming the substitution patterns on aromatic rings and identifying potential tautomeric forms.
Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the Salazodine structure [18] [19]. Key absorption features include nitrogen-hydrogen stretching vibrations from the sulfonamide group, carbon-oxygen stretching from the carboxylic acid functionality, and sulfur-oxygen stretching vibrations from the sulfonyl group.
The infrared spectrum also provides information about hydrogen bonding patterns in the solid state, with potential shifts in hydroxyl and carboxyl stretching frequencies indicating intermolecular hydrogen bond formation [18] [20] [21]. This information proves valuable for understanding solid-state packing arrangements and potential polymorphic behavior.
Mass spectrometry enables precise molecular weight determination and provides insights into fragmentation pathways that confirm structural assignments [22] [23] [24]. Electrospray ionization mass spectrometry typically reveals the molecular ion at m/z 429, with characteristic fragment ions resulting from cleavage of specific bonds within the molecular framework [22] [23].
Tandem mass spectrometry approaches enable detailed fragmentation analysis, providing information about the connectivity between different structural components [22] [23] [25]. This technique proves particularly valuable for metabolite identification studies and pharmacokinetic investigations, where structural elucidation of biotransformation products is required.
Recent research investigations have demonstrated the utility of advanced analytical techniques for Salazodine characterization, particularly in pharmaceutical and biological applications [23] [18]. Liquid chromatography-mass spectrometry methods have been developed for quantitative analysis in various matrices, with limits of quantification reaching nanogram per milliliter levels [23].
Studies utilizing Fourier transform infrared spectroscopy have explored the compatibility between Salazodine and various pharmaceutical excipients, providing crucial information for formulation development [18] [21]. These investigations reveal potential interactions that may influence stability and bioavailability characteristics.